H-Lys-Lys-Lys-Lys-OH
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Overview
Description
H-Lys-Lys-Lys-Lys-OH is a tetrapeptide composed of four lysine amino acids Lysine is an essential amino acid that plays a crucial role in various biological processes, including protein synthesis, enzyme function, and immune response
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Lys-Lys-Lys-Lys-OH typically involves the stepwise addition of lysine residues to a growing peptide chain. The process begins with the protection of the amino groups of lysine using carbobenzoxy chloride (CbzCl) to form N2, N6-dicarbobenzoxylysine (N2, N6-(Cbz)2Lys). The protected lysine is then coupled with another lysine residue using the mixed anhydride method to form the dipeptide. This process is repeated to extend the peptide chain to the desired length. The final step involves the removal of the protecting groups using hydrogenolysis over a nickel catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can efficiently and accurately add amino acids to the growing peptide chain. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Lys-Lys-Lys-Lys-OH can undergo various chemical reactions, including:
Oxidation: The amino groups of lysine can be oxidized to form aldehydes or carboxylic acids.
Reduction: The peptide bonds can be reduced to form individual amino acids.
Substitution: The amino groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products
The major products formed from these reactions include various lysine derivatives and shorter peptide fragments.
Scientific Research Applications
H-Lys-Lys-Lys-Lys-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including wound healing and immune modulation.
Industry: Used in the production of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of H-Lys-Lys-Lys-Lys-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrapeptide can modulate enzyme activity by binding to the active site or allosteric sites, thereby influencing the enzyme’s function. Additionally, it can interact with cell surface receptors to trigger intracellular signaling pathways that regulate various cellular processes .
Comparison with Similar Compounds
Similar Compounds
H-Lys-Lys-Gly-OH: A tripeptide with similar properties but shorter chain length.
H-Lys-Ala-Val-Gly-OH: A tetrapeptide with different amino acid composition but similar structural features.
Uniqueness
H-Lys-Lys-Lys-Lys-OH is unique due to its high lysine content, which imparts specific biochemical properties, such as enhanced binding affinity to negatively charged molecules and increased solubility in aqueous solutions. These properties make it particularly useful in applications requiring strong interactions with nucleic acids and other negatively charged biomolecules .
Properties
IUPAC Name |
6-amino-2-[[6-amino-2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]hexanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50N8O5/c25-13-5-1-9-17(29)21(33)30-18(10-2-6-14-26)22(34)31-19(11-3-7-15-27)23(35)32-20(24(36)37)12-4-8-16-28/h17-20H,1-16,25-29H2,(H,30,33)(H,31,34)(H,32,35)(H,36,37) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBGTUQJDFBWNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50N8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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